3-(Quinolin-3-yl)propanal
Overview
Description
“3-(Quinolin-3-yl)propanal” is a chemical compound with the CAS Number: 439107-12-7 . It has a molecular weight of 185.23 . The IUPAC name for this compound is 3-(3-quinolinyl)propanal .
Synthesis Analysis
The synthesis of quinoline compounds has been a subject of interest in the field of industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular structure of “3-(Quinolin-3-yl)propanal” consists of a quinoline ring attached to a propanal group . The InChI code for this compound is 1S/C12H11NO/c14-7-3-4-10-8-11-5-1-2-6-12(11)13-9-10/h1-2,5-9H,3-4H2 .Scientific Research Applications
Medicinal Chemistry
Quinoline motifs, such as those found in 3-(Quinolin-3-yl)propanal, are essential in several pharmacologically active heterocyclic compounds . They have a variety of applications in medicinal chemistry .
Synthetic Organic Chemistry
3-(Quinolin-3-yl)propanal can be used in synthetic organic chemistry. Quinolines have become important compounds because of their variety of applications in this field .
Industrial Chemistry
Quinoline derivatives, including 3-(Quinolin-3-yl)propanal, have applications in the field of industrial chemistry .
Synthesis of Quinoline Derivatives
3-(Quinolin-3-yl)propanal can be used in the synthesis of quinoline derivatives. This includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
Environmental Friendly Strategy for Synthesis
A facile and environmental friendly strategy for the synthesis of N-methoxyquinolin-2 (1H)-ones can be achieved with the help of 3-(Quinolin-3-yl)propanal .
properties
IUPAC Name |
3-quinolin-3-ylpropanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-7-3-4-10-8-11-5-1-2-6-12(11)13-9-10/h1-2,5-9H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFJXZHEKHZBSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625545 | |
Record name | 3-(Quinolin-3-yl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
439107-12-7 | |
Record name | 3-(Quinolin-3-yl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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